molecular formula C14H12F3NS B6312897 3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline CAS No. 1357626-33-5

3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline

Cat. No.: B6312897
CAS No.: 1357626-33-5
M. Wt: 283.31 g/mol
InChI Key: XNUUBAQEEZIPCF-UHFFFAOYSA-N
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Description

3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenylthiomethyl group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline typically involves the introduction of the phenylthiomethyl and trifluoromethyl groups onto an aniline derivative. One common method involves the nucleophilic substitution reaction of a suitable aniline precursor with phenylthiomethyl chloride and trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The phenylthiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(Phenylthiomethyl)-5-methyl aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Phenylthiomethyl)-5-chloro aniline: Contains a chloro group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogues with other substituents.

Properties

IUPAC Name

3-benzylsulfanyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NS/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUUBAQEEZIPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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